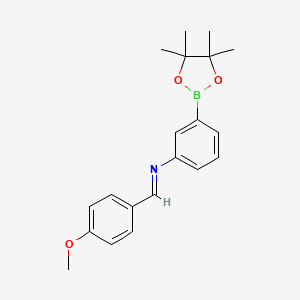
4-ethoxy-N-methylaniline
Übersicht
Beschreibung
4-ethoxy-N-methylaniline is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photoelectrochemistry and Spectroscopy
4-ethoxy-N-methylaniline and its derivatives have been studied for their properties in photoelectrochemistry and spectroscopy. Research indicates that substituted polyanilines, including poly(o-ethoxyaniline), exhibit unique photocurrent profiles and insulating properties, as well as typical polyaniline Raman bands, contributing to the understanding of their photoelectrochemical behavior and potential applications in electronic and optical devices (Kilmartin & Wright, 1999).
Positron Emission Tomography Probes
Derivatives of this compound have been evaluated as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. Compounds like 4-(5-(2-(2-(2-[(18)F]fluoroethoxy)ethoxy)ethoxy)benzo[d]oxazol-2-yl)-N-methylaniline showed high affinity for β-amyloid aggregates, indicating their potential as imaging agents in neurodegenerative diseases (Cui et al., 2012).
Spectroscopic Analysis and DFT Calculations
In the field of material science and chemistry, compounds like (E)-N-((2-ethoxynaphthalen-1-yl)methylene)-3-methylaniline have been synthesized and characterized using techniques like X-ray diffraction and spectroscopy. These studies are crucial for understanding the molecular geometries and interactions of such compounds, which can be applied in various chemical and pharmaceutical fields (Yıldırım et al., 2016).
Macromolecular Binding and Metabolism
This compound-related compounds have also been studied for their binding and metabolic properties, such as 4-chloro-2-methylaniline's extensive binding to proteins, DNA, and RNA in rat liver, providing insights into the biochemical interactions and potential toxicological effects of similar compounds (Hill, Shih, & Struck, 1979).
Hydroaminoalkylation and Ligand Effects
Research into the influence of N,O-chelating ligands on the reactivity of tantalum complexes for hydroaminoalkylation of amines, including 4-methoxy-N-methylaniline, reveals insights into the catalytic abilities of these systems. Such studies contribute to the development of more efficient catalytic processes in organic synthesis (Garcia et al., 2013).
Antibacterial Activity of Derivatives
The antibacterial activity of derivatives like 3-substituted-6-(3-ethyl-4-methylanilino)uracils indicates the potential pharmaceutical applications of this compound derivatives. These compounds show promise as inhibitors of bacterial DNA polymerase and potential treatments for bacterial infections (Zhi et al., 2005).
Safety and Hazards
While specific safety and hazard information for 4-ethoxy-N-methylaniline is not available in the retrieved sources, general safety measures for handling similar compounds include washing face, hands, and any exposed skin thoroughly after handling . It is advised not to eat, drink, or smoke when using this product . Protective gloves, clothing, eye protection, and face protection should be worn . The compound should be used only outdoors or in a well-ventilated area and should not be inhaled . It should be kept away from heat, sparks, open flames, and hot surfaces .
Zukünftige Richtungen
The future directions for the use of 4-ethoxy-N-methylaniline could involve its use in the synthesis of valuable heterocycles, bioactive molecules, and pharmaceuticals . It could also be used as solvents and softeners in industrial synthesis and processing . Additionally, it could be used as versatile intermediates for Leuckart and Vilsmeier–Haack reactions, and especially in the synthesis of formamidines and isocyanates .
Wirkmechanismus
Target of Action
The specific targets would depend on the exact biochemical context and the presence of other compounds .
Mode of Action
Aniline derivatives are known to undergo various reactions, including electrophilic aromatic substitution . The ethoxy and methylamino groups on the benzene ring can influence the reactivity of the compound, potentially leading to different interactions with its targets .
Biochemical Pathways
Aniline derivatives can participate in various biochemical reactions, potentially affecting multiple pathways
Pharmacokinetics
The compound’s structure suggests that it may be lipophilic, potentially influencing its absorption and distribution within the body .
Result of Action
Aniline derivatives can have various effects, depending on their specific targets and the biochemical context
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-ethoxy-N-methylaniline. For instance, the presence of other compounds can affect its reactivity and interactions with targets . Additionally, factors such as pH and temperature can influence its stability and activity .
Eigenschaften
IUPAC Name |
4-ethoxy-N-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-11-9-6-4-8(10-2)5-7-9/h4-7,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTYQKUVSRCNAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342149 | |
| Record name | 4-ethoxy-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3154-18-5 | |
| Record name | 4-Ethoxy-N-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3154-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-ethoxy-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid](/img/structure/B3021048.png)




![3-[(Ethylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3021057.png)
![4-[Ethyl(phenyl)amino]benzaldehyde](/img/structure/B3021059.png)


![1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3021062.png)

![Ethyl 2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate](/img/structure/B3021067.png)

![5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3021069.png)
